molecular formula C16H16O B13771122 (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol CAS No. 63855-88-9

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol

Cat. No.: B13771122
CAS No.: 63855-88-9
M. Wt: 224.30 g/mol
InChI Key: MQINXSLAFBQJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is a complex organic compound characterized by its unique cyclopropyl and benzyl alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable styrene derivative followed by reduction and functional group transformations to introduce the benzyl alcohol moiety. The reaction conditions often require the use of catalysts, such as rhodium or copper complexes, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and advanced purification methods are employed to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various substituted cyclopropyl and benzyl alcohol derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)ethanol*
  • (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)methanol*
  • (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)propanol*

Uniqueness

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is unique due to its specific combination of cyclopropyl and benzyl alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63855-88-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanol

InChI

InChI=1S/C16H16O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-17H,11H2

InChI Key

MQINXSLAFBQJMF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.